![molecular formula C25H21ClN2O4S B2407270 2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 866725-65-7](/img/structure/B2407270.png)
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. An acetamide moiety is attached to the quinoline ring, which suggests that this compound might have some biological activity .
Synthesis Analysis
The synthesis of such compounds usually involves the formation of the quinoline ring system, which can be achieved through various methods such as the Skraup synthesis, the Doebner-Miller reaction, or the Friedländer synthesis . The specific substituents can then be introduced through further reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar because of the conjugated system of the quinoline ring. The presence of different functional groups like the benzene sulfonyl group and the acetamide group can have significant effects on the physical and chemical properties of the compound .Chemical Reactions Analysis
The chemical reactions of this compound will largely depend on the functional groups present in the molecule. For instance, the benzene sulfonyl group might undergo electrophilic aromatic substitution reactions, while the acetamide group might participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group might increase its solubility in polar solvents .Scientific Research Applications
Structural Aspects and Properties
Research on structurally similar compounds, such as amide-containing isoquinoline derivatives, reveals insights into their crystal structures and fluorescence properties. For example, studies have shown that these compounds can form gels or crystalline solids depending on the treatment with different acids, and they exhibit significant fluorescence properties, which could be useful for materials science and sensor development (Karmakar et al., 2007).
Antitumor Activity
Quinazolinone analogues, which share a structural motif with the compound , have been synthesized and evaluated for their in vitro antitumor activity. Some of these compounds have demonstrated broad-spectrum antitumor activities, suggesting potential applications in the development of new anticancer therapies (Ibrahim A. Al-Suwaidan et al., 2016).
Catalytic Applications
The synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides, similar in structure to the compound of interest, have been explored for their catalytic efficiency in transfer hydrogenation reactions. These complexes exhibit good activity, indicating potential applications in catalysis (Serkan Dayan et al., 2013).
Antimicrobial Activities
Compounds structurally related to "2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide" have been synthesized and evaluated for their antimicrobial activities. This research indicates the potential for developing new antimicrobial agents based on the quinazolinone scaffold, which could be relevant for pharmaceutical applications (N. Patel & A. R. Shaikh, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-16-8-10-21(17(2)12-16)27-24(29)15-28-14-23(33(31,32)19-6-4-3-5-7-19)25(30)20-13-18(26)9-11-22(20)28/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHNOOLFOUMFRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-1-(1,1-dioxothiolan-3-yl)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2407188.png)
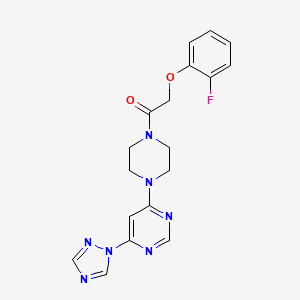
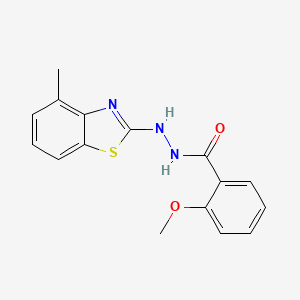

![N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2407194.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2407195.png)
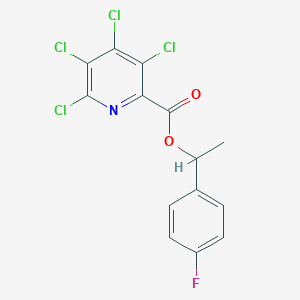
![3-{1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-yl}-6-fluoroquinazolin-4(3H)-one](/img/structure/B2407200.png)
![N-(3-methylphenyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2407201.png)
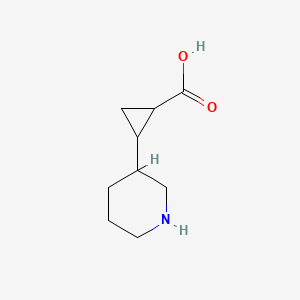
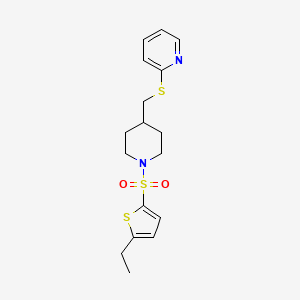
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B2407207.png)
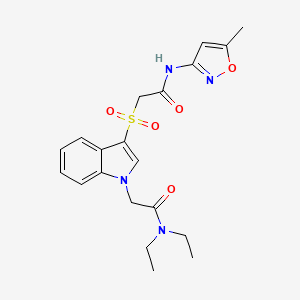
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2407210.png)